

1-Phenylpropan-1-amine chemical properties

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Compound of Interest

Compound Name: 1-Phenylpropan-1-amine

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An In-depth Technical Guide to the Chemical Properties of **1-Phenylpropan-1-amine**

Abstract

1-Phenylpropan-1-amine, also known as α -ethylbenzylamine, is a primary amino compound and a member of the phenylalkylamine class.^{[1][2][3]} It is a chiral molecule, existing as two distinct enantiomers, (S)- and (R)-**1-phenylpropan-1-amine**. This document provides a comprehensive overview of its core chemical and physical properties, spectroscopic data, synthesis protocols, and safety information. It serves as a technical resource for researchers, scientists, and professionals in drug development and organic synthesis, where it is utilized as a precursor and building block for various target molecules, including pharmaceuticals and sweeteners.^{[4][5][6]}

Chemical and Physical Properties

1-Phenylpropan-1-amine is a colorless to light yellow liquid at room temperature.^{[4][5][6]} Its properties are influenced by its stereochemistry, with some variations observed between the racemic mixture and individual enantiomers. The quantitative data for the racemic mixture and the (S)-enantiomer are summarized below.

Table 1: Identifiers and General Properties

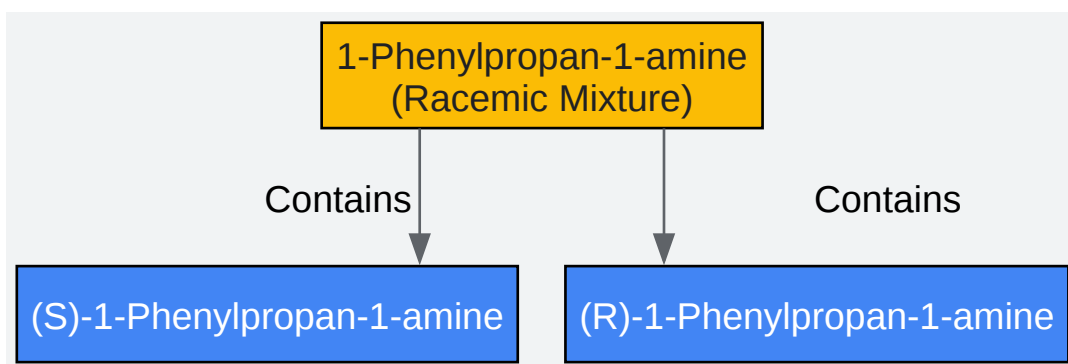
Property	Value	Source(s)
IUPAC Name	1-phenylpropan-1-amine	[1][2]
Synonyms	α -Ethylbenzylamine, 1-Phenylpropylamine	[1][2][7]
CAS Number	2941-20-0 (Racemate)	[1][2][7][8]
3789-59-1 ((S)-enantiomer)	[5][6][9]	
Molecular Formula	C ₉ H ₁₃ N	[1][2][4][5][7][10]
Molecular Weight	135.21 g/mol	[2][4][7][9]
Appearance	Clear, colorless to light yellow liquid	[4][5][6]

Table 2: Physical and Chemical Data

Property	Value (Racemate)	Value ((S)-enantiomer)	Source(s)
Density	0.938 g/mL at 25 °C	0.94 g/mL	[3][5][6][7]
Boiling Point	204-205 °C at 760 mmHg	205 °C at 760 mmHg	[1][5][7][10][11]
Melting Point	12 °C	-69 °C	[5][6][10][12]
Flash Point	~77-85 °C	85.1 °C	[5][7][10]
Water Solubility	3.4 g/L at 25 °C	Not specified	[1]
Refractive Index	n ₂₀ /D 1.519	n ₂₀ /D 1.52	[3][6][7]
pKa (Predicted)	9.34 ± 0.10	Not specified	[1][7]
LogP	1.97	Not specified	[1][10]
Optical Rotation	Not applicable	[α] ₂₀ /D = -16 to -19° (c=1 in CHCl ₃)	[6]

Stereochemistry

1-Phenylpropan-1-amine possesses a chiral center at the carbon atom bonded to the phenyl and amino groups. This gives rise to two enantiomers, (R)- and (S)-**1-phenylpropan-1-amine**. The (S)-enantiomer, in particular, is a valuable chiral building block in asymmetric synthesis.[5] [6] It is used in the synthesis of L-aspartyl-D-amino amide sweeteners, which are reported to have a sweetness potency 2000 times that of a 10% sucrose solution.[5]



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Figure 1: Relationship between racemic **1-Phenylpropan-1-amine** and its enantiomers.

Experimental Protocols

Synthesis via Reductive Amination

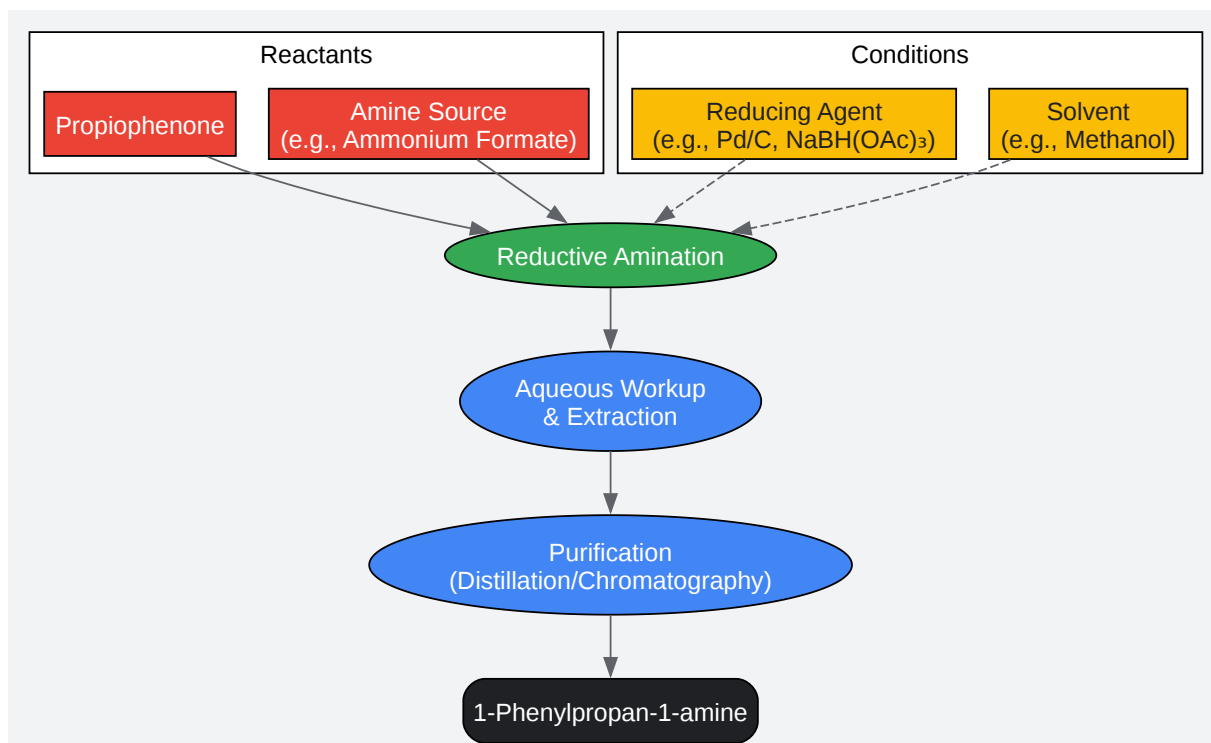
Reductive amination of propiophenone is a common and effective method for synthesizing **1-phenylpropan-1-amine**. This can be achieved using various reagents and conditions.

Methodology: This protocol is a generalized procedure based on common reductive amination techniques.[13][14]

- **Reaction Setup:** To a solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane (DCM) under an inert atmosphere, add an amine source (e.g., ammonium formate, 10 equivalents).
- **Reduction:** For methods using a catalyst, add 10% Palladium on carbon (Pd/C) (0.04 equivalents) and stir the mixture under reflux.[13] Alternatively, for methods using a chemical

reductant, cool the mixture to 0 °C, stir for 15 minutes, then add sodium triacetoxyborohydride (2.0 equivalents) portion-wise.[14]

- Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO_3). [14] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to yield **1-phenylpropan-1-amine**.



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Figure 2: General workflow for the synthesis of **1-Phenylpropan-1-amine**.

Synthesis via Mitsunobu Reaction

An alternative synthesis route starts from 1-phenyl-propan-1-ol.[1]

Methodology: This protocol involves a solid-phase reaction, a Mitsunobu reaction, and a decarboxylation step.[1]

- Mitsunobu Reaction: A resin-bound carbamate (resin-CH₂OCONHCOOtBu) is reacted with 1-phenyl-propan-1-ol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in a solvent mixture of tetrahydrofuran (THF) and 1,2-dichloroethane.

- **Reaction Time:** The reaction is typically carried out for approximately 12 hours.
- **Deprotection/Decarboxylation:** The resulting intermediate is treated with trifluoroacetic acid (TFA) for about 4 hours to remove the protecting group and induce decarboxylation, yielding the final amine.
- **Yield:** This method has been reported to produce a yield of approximately 85%.[\[1\]](#)

Biological Context and Applications

While this guide focuses on chemical properties, the compound's biological relevance is notable. **1-Phenylpropan-1-amine** is a structural analog of amphetamine and methamphetamine and can serve as a precursor in their synthesis.[\[4\]](#)[\[15\]](#)[\[16\]](#) Its derivatives are investigated for various pharmaceutical applications. The chiral nature of the molecule is particularly important in drug development, as different enantiomers can exhibit distinct pharmacological activities.[\[6\]](#)

Safety and Handling

1-Phenylpropan-1-amine is classified as a hazardous substance and requires careful handling.

- **GHS Hazard Statements:** H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects).[\[2\]](#)[\[9\]](#)
- **Signal Word:** Danger.[\[2\]](#)[\[9\]](#)[\[10\]](#)
- **Precautions:** Use in a well-ventilated area.[\[17\]](#) Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[1\]](#) Avoid contact with skin and eyes.[\[17\]](#) Keep away from heat, sparks, and open flames.[\[18\]](#)
- **Storage:** Store in a tightly closed container in a cool, well-ventilated place.[\[18\]](#)

In case of accidental contact, immediately flush eyes or skin with plenty of water and seek medical advice.[\[1\]](#) If swallowed, call a poison control center or doctor immediately.[\[1\]](#)

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